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molecular formula C14H11FN4O4 B8308380 ethyl 1-amino-5-cyano-4-(3-fluoro-4-nitrophenyl)-1H-pyrrole-3-carboxylate

ethyl 1-amino-5-cyano-4-(3-fluoro-4-nitrophenyl)-1H-pyrrole-3-carboxylate

Cat. No. B8308380
M. Wt: 318.26 g/mol
InChI Key: PYCQAKCZXYCIMY-UHFFFAOYSA-N
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Patent
US08133995B2

Procedure details

To a solution of ethyl 5-cyano-4-(3-fluoro-4-nitrophenyl)-1H pyrrole-3-carboxylate (31.9 g, 105.2 mmol) in DMF (1.5 L) was slowly added NaH (34.54 g, 136.7 mmol). After the evolution of gas had ceased (aminooxy)(diphenyl)phosphine oxide (34.4 g, 147.3 mmol) was added in one portion. Upon addition of (aminooxy)(diphenyl)phosphine oxide the reaction mixture solidified. The reaction mixture was heated to 80° C. during which time the solids broke up and mixture stirred freely. The reaction was heated for 3 h, then cooled and the DMF was removed under reduced pressure. The remaining slurry was dissolved in EtOAc (500 mL) and filtered to remove a majority of the phosphinic acid. The filter cake was washed with EtOAc and the organics were concentrated in vacuo. The product was purified by crystallization from hot ACN to provide a tan solid (24.0 g, 75.31 mmol) in 71% yield. 1H-NMR (DMSO-d6) δ 8.21 (app t, J=8.4 Hz, 1H), 7.73 (s, 1H), 7.71 (dd, J=12.4, 2.0 Hz, 1H), 7.48 (m, 1H), 6.72 (s, 2H), 4.11 (q, J=7.2 Hz, 2H), 1.14 (t, J=7.2 Hz, 3H).
Quantity
31.9 g
Type
reactant
Reaction Step One
Name
Quantity
34.54 g
Type
reactant
Reaction Step Two
Quantity
34.4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1.5 L
Type
solvent
Reaction Step Five
Name
Yield
71%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[NH:7][CH:6]=[C:5]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[C:4]=1[C:13]1[CH:18]=[CH:17][C:16]([N+:19]([O-:21])=[O:20])=[C:15]([F:22])[CH:14]=1)#[N:2].[H-].[Na+].[NH2:25]OP(=O)(C1C=CC=CC=1)C1C=CC=CC=1>CN(C=O)C>[NH2:25][N:7]1[C:3]([C:1]#[N:2])=[C:4]([C:13]2[CH:18]=[CH:17][C:16]([N+:19]([O-:21])=[O:20])=[C:15]([F:22])[CH:14]=2)[C:5]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:6]1 |f:1.2|

Inputs

Step One
Name
Quantity
31.9 g
Type
reactant
Smiles
C(#N)C1=C(C(=CN1)C(=O)OCC)C1=CC(=C(C=C1)[N+](=O)[O-])F
Step Two
Name
Quantity
34.54 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
34.4 g
Type
reactant
Smiles
NOP(C1=CC=CC=C1)(C1=CC=CC=C1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NOP(C1=CC=CC=C1)(C1=CC=CC=C1)=O
Step Five
Name
Quantity
1.5 L
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
mixture stirred freely
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in one portion
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the DMF was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The remaining slurry was dissolved in EtOAc (500 mL)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove a majority of the phosphinic acid
WASH
Type
WASH
Details
The filter cake was washed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
the organics were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The product was purified by crystallization from hot ACN

Outcomes

Product
Name
Type
product
Smiles
NN1C=C(C(=C1C#N)C1=CC(=C(C=C1)[N+](=O)[O-])F)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 75.31 mmol
AMOUNT: MASS 24 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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